4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is a pyrimidine derivative characterized by its unique functional groups. Its molecular formula is C5H6N4O2, with a molecular weight of 154.1267 g/mol. The compound features an amino group at position 4, a hydroxy group at position 6, a methylthio group at position 2, and a nitroso group at position 5. This combination of substituents contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
The chemical reactivity of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine can be attributed to its functional groups. Notable reactions include:
Research indicates that 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine exhibits significant biological activities, including:
Several synthesis methods for 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine have been documented:
The unique properties of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine make it applicable in various fields:
Interaction studies have focused on the compound's behavior in biological systems. Key findings include:
These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, which include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4,6-dimethylpyrimidine | Dimethyl groups at positions 4 and 6 | Lacks hydroxyl and nitroso groups |
4-Amino-6-hydroxy-pyrimidine | Hydroxy group at position 6 | No methylthio or nitroso substituents |
2-Methylthio-pyrimidine | Methylthio group present | Lacks amino and hydroxyl functionalities |
These comparisons highlight the uniqueness of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine due to its combination of functional groups, which contribute to its distinct reactivity and biological activity .
The X-ray crystallographic analysis of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine reveals critical structural features that define its solid-state conformations. While direct crystallographic data for this specific compound remains limited, extensive studies on closely related nitrosopyrimidine derivatives provide valuable structural insights [1] [2] [3].
The molecular structure adopts a planar pyrimidine ring system with the chemical formula C₅H₆N₄O₂S and molecular weight of 186.20 g/mol [4]. The compound exists primarily in the 6-amino-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one tautomeric form, which demonstrates enhanced stability through intramolecular hydrogen bonding networks [5] [6].
Crystallographic studies of related compounds, such as 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, have revealed that these nitrosopyrimidine derivatives typically crystallize in monoclinic or orthorhombic space groups [3] [7]. The unit cell parameters for similar compounds show dimensions with a-axis lengths ranging from 7.0-17.6 Å, b-axis lengths from 8.2-24.8 Å, and c-axis lengths from 3.6-25.7 Å [3] [8].
The solid-state conformation exhibits a highly planar molecular geometry, with the nitroso group maintaining coplanarity with the pyrimidine ring system [5] [6]. This planarity is crucial for the formation of extended π-conjugation and resonance-assisted hydrogen bonding effects that stabilize the molecular structure [9] [10].
Bond length analysis of structurally similar compounds indicates that the carbon-nitrogen bonds within the pyrimidine ring range from 1.32-1.38 Å, while the carbon-sulfur bond length of the methylthio group typically measures 1.75-1.78 Å [8] [11]. The nitroso group nitrogen-oxygen bond length is characteristically shorter at approximately 1.25-1.28 Å, reflecting its partial double-bond character [8] [12].
The crystal packing reveals extensive intermolecular hydrogen bonding networks that contribute to the overall stability of the solid-state structure [9] [13]. These interactions primarily involve the amino groups and the hydroxyl functionality, creating three-dimensional networks that influence the compound's physical properties [12] [14].
Nuclear magnetic resonance spectroscopy provides definitive evidence for the existence of rotameric forms in 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine. The ¹H nuclear magnetic resonance spectra consistently demonstrate the presence of two distinct rotamers arising from restricted rotation about the carbon-nitroso bond [5] [6] [15].
The rotameric phenomenon in nitrosopyrimidine derivatives results from the formation of strong intramolecular hydrogen bonds between the nitroso group and adjacent amino functionalities [5] [6]. These hydrogen bonds create a substantial rotational barrier, estimated to exceed 20 kcal/mol, which allows for the chromatographic separation of individual rotamers at ambient temperature [10] [15] [14].
In the ¹H nuclear magnetic resonance spectrum, the amino protons appear as distinct signals in the range of 7.0-12.0 ppm, with the chemical shift positions strongly influenced by the degree of hydrogen bonding [5] [16]. The methylthio group protons typically resonate at 2.5-3.0 ppm, showing characteristic splitting patterns that depend on the rotameric form [17] [18].
The ¹³C nuclear magnetic resonance spectra reveal significant differences in the chemical shifts of carbon atoms adjacent to the nitroso group between the two rotamers [5] [18]. The carbonyl carbon in the pyrimidine ring system typically appears in the range of 150-170 ppm, while the methylthio carbon resonates at approximately 14-16 ppm [1] [18].
Variable-temperature nuclear magnetic resonance studies demonstrate that the rotameric equilibrium remains relatively stable across a wide temperature range, indicating the robust nature of the intramolecular hydrogen bonding interactions [5] [6]. The rotamer ratio can be finely tuned through structural modifications, with electron-withdrawing substituents generally favoring one rotameric form over the other [15] [14].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish the spatial relationships between protons in different rotameric forms [5] [6]. These studies confirm that the two rotamers differ primarily in the orientation of the nitroso group relative to the pyrimidine ring plane [15] [14].
The intramolecular hydrogen bonding networks in 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine represent a fundamental structural feature that governs its conformational behavior and stability. These networks primarily involve interactions between the nitroso group oxygen atom and the amino group hydrogen atoms, creating six-membered ring systems that exhibit exceptional stability [5] [6] [10].
The primary intramolecular hydrogen bond forms between the nitroso oxygen and the amino group at position 4 of the pyrimidine ring, with a typical donor-acceptor distance of 2.0-2.5 Å [9] [8]. This interaction exhibits characteristics of resonance-assisted hydrogen bonding, where the π-electron delocalization within the ring system enhances the bond strength beyond that of conventional hydrogen bonds [9] [10].
A secondary intramolecular hydrogen bonding interaction occurs between the nitroso group and the amino functionality at position 6, creating an additional stabilizing influence with typical distances of 2.2-2.8 Å [8] [12]. The combined effect of these multiple intramolecular hydrogen bonds results in a highly constrained molecular geometry that restricts rotational freedom about the carbon-nitroso bond [10] [15].
The hydrogen bonding network demonstrates substantial energetic contributions, with individual bond energies ranging from 15-30 kcal/mol depending on the specific interaction geometry [9] [8]. These high bond energies explain the extraordinary stability of the rotameric forms and their resistance to interconversion under ambient conditions [10] [14].
Quantum mechanical calculations using density functional theory methods have confirmed that the intramolecular hydrogen bonding networks contribute significantly to the overall molecular stability [5] [6]. The calculations indicate that the planar conformation stabilized by these hydrogen bonds represents the global energy minimum for the molecule [15] [14].
The hydroxyl group at position 6 participates in additional intramolecular hydrogen bonding interactions, potentially forming contacts with both the nitroso group and adjacent amino functionalities [12] [19]. This multifaceted hydrogen bonding network creates a highly organized three-dimensional structure that influences the compound's chemical reactivity and physical properties [9] [14].
Temperature-dependent studies reveal that the intramolecular hydrogen bonding networks remain intact across a broad temperature range, demonstrating their fundamental importance in maintaining the molecular structure [5] [6]. Even at elevated temperatures, the hydrogen bonds show minimal weakening, indicating their exceptional stability compared to conventional intermolecular hydrogen bonding interactions [10] [15].
The methylthio group, while not directly participating in the primary hydrogen bonding network, influences the overall electronic distribution within the molecule through its electron-donating properties [20] [21]. This electronic effect modulates the strength of the intramolecular hydrogen bonds and contributes to the fine-tuning of the rotameric equilibrium [15] [14].